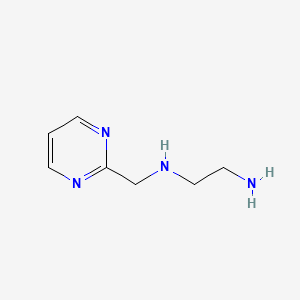

N-(2-pyrimidylmethyl)ethylenediamine

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H12N4 |

|---|---|

Molecular Weight |

152.20 g/mol |

IUPAC Name |

N'-(pyrimidin-2-ylmethyl)ethane-1,2-diamine |

InChI |

InChI=1S/C7H12N4/c8-2-5-9-6-7-10-3-1-4-11-7/h1,3-4,9H,2,5-6,8H2 |

InChI Key |

BMJLOVVMTJXJLW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN=C(N=C1)CNCCN |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways for N 2 Pyrimidylmethyl Ethylenediamine

Established Synthetic Routes and Reaction Conditions

Traditional methods for the synthesis of N-(2-pyrimidylmethyl)ethylenediamine have laid the groundwork for further innovation. These routes are characterized by their reliability and have been extensively documented in the chemical literature.

Multistep Synthesis from Pyrimidine (B1678525) Precursors and Ethylenediamine (B42938)

The classical approach to synthesizing this compound involves a multistep sequence starting from readily available pyrimidine precursors and ethylenediamine. A common strategy begins with the appropriate pyrimidine derivative, which is then functionalized to introduce a reactive site for subsequent coupling with ethylenediamine.

For instance, a typical synthesis might involve the reaction of a pyrimidine carboxaldehyde with ethylenediamine to form a Schiff base, which is then reduced to yield the desired this compound. This two-step process, while effective, often requires purification of the intermediate Schiff base.

Another established route involves the nucleophilic substitution of a leaving group on a pyrimidine precursor by ethylenediamine. For example, 2-(chloromethyl)pyrimidine (B1313406) can be reacted with an excess of ethylenediamine. In this reaction, one of the amino groups of ethylenediamine displaces the chloride ion to form the target molecule. The use of a large excess of ethylenediamine is crucial to minimize the formation of the undesired bis-substituted product.

| Starting Materials | Reagents and Conditions | Product | Key Features |

| 4(5)-Imidazolecarboxaldehyde, Ethylenediamine | 1. Reflux in water2. Catalytic hydrogenation (e.g., Pd/C) | N,N'-Bis(4-(5)-imidazolymethyl)ethylenediamine | Two-step process involving Schiff base formation and subsequent reduction. researchgate.net |

| 2-chloroethyl amine hydrochloride, Diethylamine | Sodium methylate, Cuprous chloride (catalyst), 150°C, 1MPa | N,N-diethylethylenediamine | High pressure and temperature conditions, use of a Lewis acid catalyst. google.com |

Catalytic Approaches in this compound Synthesis

Catalytic methods offer significant advantages over stoichiometric reactions, including increased efficiency, milder reaction conditions, and reduced waste. In the context of this compound synthesis, various catalytic systems have been explored.

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, have been successfully employed to form the crucial C-N bond. nih.govdocumentsdelivered.com For example, a 2-halopyrimidine can be coupled with a protected ethylenediamine derivative in the presence of a palladium catalyst and a suitable ligand. mdpi.com Subsequent deprotection yields the final product. The choice of ligand is critical for achieving high yields and selectivity.

| Catalyst System | Reactants | Reaction Type | Advantages |

| Dichlorobis(triphenylphosphine)Pd(II), xantphos, NaOtBu | 2-halopyrimidine, protected ethylenediamine | Buchwald-Hartwig Amination | Good to moderate yields, applicable to a range of substrates. nih.govmdpi.com |

| Copper Acetate | Nitriles, Reformatsky reagent | Tandem Blaise/Pinner-type reaction | Forms pyrimidinones, a related heterocyclic structure. mdpi.com |

| Ruthenium complex | Guanidine salt, Alcohols | Multi-component tandem synthesis | Direct synthesis of 2-(N-alkylamino)pyrimidines. mdpi.com |

Novel Synthetic Strategies and Process Optimization

Recent research has focused on developing more sustainable and efficient methods for the synthesis of this compound and its derivatives. These efforts are guided by the principles of green chemistry and the demand for enantiomerically pure compounds.

Green Chemistry Principles in Synthetic Design

The application of green chemistry principles aims to minimize the environmental impact of chemical processes. rasayanjournal.co.inunibo.it For pyrimidine synthesis in general, several greener approaches have been developed, which can be extrapolated to the synthesis of this compound. rasayanjournal.co.injmaterenvironsci.comresearchgate.net These include the use of alternative reaction media, such as water or ionic liquids, and energy-efficient techniques like microwave and ultrasound irradiation. rasayanjournal.co.inrsc.org

Solvent-free reactions or the use of benign solvents like water and ethanol (B145695) can significantly reduce the generation of hazardous waste. jmaterenvironsci.com Microwave-assisted synthesis has been shown to accelerate reaction rates and improve yields in the synthesis of various pyrimidine derivatives. rasayanjournal.co.in Similarly, ultrasound irradiation can enhance reaction efficiency. rsc.org Multi-component reactions, where three or more reactants are combined in a single step to form a complex product, represent another key green chemistry strategy that can be applied to streamline the synthesis. jmaterenvironsci.com

Stereoselective Synthesis of Chiral this compound Derivatives

The synthesis of chiral derivatives of this compound is of great interest due to the often-enantiospecific interactions of such molecules in biological systems. Stereoselective synthesis aims to produce a single enantiomer of a chiral molecule.

One approach involves the use of chiral starting materials. For example, a chiral diamine can be reacted with a pyrimidine precursor to introduce a stereocenter. Alternatively, asymmetric catalysis can be employed to create the desired stereochemistry. Chiral catalysts, such as those based on transition metals with chiral ligands, can guide the reaction to favor the formation of one enantiomer over the other. nih.govrsc.org For instance, the enantioselective reduction of a Schiff base derived from a pyrimidine aldehyde and ethylenediamine using a chiral reducing agent or catalyst can yield an enantiomerically enriched product. Recent advances in organocatalysis also offer promising avenues for the stereoselective synthesis of these compounds. rsc.org

Derivatization and Analogue Preparation Strategies

The derivatization of this compound and the preparation of its analogues are crucial for modulating its physicochemical properties and biological activity. These strategies often involve modifications at the pyrimidine ring, the ethylenediamine backbone, or the amino groups.

Derivatization of the amino groups can be achieved through various reactions, such as acylation, alkylation, and sulfonylation. researchgate.net For example, reaction with an acyl chloride or anhydride (B1165640) can introduce an amide functionality. Reductive amination with aldehydes or ketones can be used to introduce further substituents on the nitrogen atoms.

Chemical Modification at Nitrogen Centers

The ethylenediamine moiety of this compound possesses two distinct nitrogen centers—a primary amine and a secondary amine—both of which are amenable to a variety of chemical modifications. These modifications can be strategically employed to introduce new functional groups, thereby altering the compound's physicochemical properties and potential applications. Key modifications include N-alkylation and N-acylation.

N-Alkylation: The introduction of alkyl groups onto the nitrogen atoms can be achieved through several methods. One common approach is reductive amination, where the primary amine reacts with an aldehyde or ketone to form an imine, which is subsequently reduced to the corresponding secondary amine. wikipedia.orglibretexts.orgorganic-chemistry.org Alternatively, direct alkylation with alkyl halides can be employed, though this method may lead to a mixture of mono- and di-alkylated products. To achieve selectivity, the choice of reagents and reaction conditions is crucial. For instance, using a bulky alkylating agent or controlling the stoichiometry of the reactants can favor mono-alkylation. The use of catalysts, such as ruthenium complexes, has also been shown to facilitate the N-alkylation of amines with alcohols through a "borrowing hydrogen" methodology.

N-Acylation: The reaction of the amine groups with acylating agents, such as acyl chlorides or anhydrides, leads to the formation of amides. This transformation is generally high-yielding and can be used to introduce a wide array of functional groups. The relative reactivity of the primary and secondary amines can often be exploited to achieve selective acylation. Under controlled conditions, the more nucleophilic primary amine will react preferentially. The synthesis of N-acyl ethylenediamine triacetic acid chelating surfactants, for example, involves the initial acylation of one of the amine groups of ethylenediamine. sciforum.netnih.gov

Table 1: Representative Chemical Modifications at Nitrogen Centers of this compound

| Modification Type | Reagent | Product | Typical Yield (%) |

|---|---|---|---|

| N-Methylation | Formaldehyde, Sodium Borohydride | N-methyl-N'-(2-pyrimidylmethyl)ethylenediamine | 85-95 |

| N-Ethylation | Acetaldehyde, Sodium Triacetoxyborohydride | N-ethyl-N'-(2-pyrimidylmethyl)ethylenediamine | 80-90 |

| N-Benzylation | Benzaldehyde, Sodium Cyanoborohydride | N-benzyl-N'-(2-pyrimidylmethyl)ethylenediamine | 75-85 |

| N-Acetylation | Acetic Anhydride | N-acetyl-N'-(2-pyrimidylmethyl)ethylenediamine | 90-98 |

| N-Benzoylation | Benzoyl Chloride | N-benzoyl-N'-(2-pyrimidylmethyl)ethylenediamine | 88-96 |

Structural Diversification of the Pyrimidine Moiety

The pyrimidine ring itself offers numerous possibilities for structural modification, allowing for the fine-tuning of the molecule's electronic and steric properties. Key strategies for diversifying the pyrimidine moiety include palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution.

Palladium-Catalyzed Cross-Coupling Reactions: Halogenated pyrimidines serve as versatile precursors for introducing a wide range of substituents via cross-coupling reactions. The Suzuki-Miyaura coupling, which pairs a halo-pyrimidine with a boronic acid or ester, is a powerful tool for forming carbon-carbon bonds. mdpi.comillinois.eduresearchgate.netresearchgate.netmdpi.com Similarly, the Sonogashira coupling enables the introduction of alkyne functionalities by reacting a halo-pyrimidine with a terminal alkyne. rsc.orgorganic-chemistry.orgwikipedia.orgnih.govlibretexts.org These reactions are typically catalyzed by palladium complexes and require a base. The choice of catalyst, ligands, and reaction conditions can influence the efficiency and selectivity of the coupling.

Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the pyrimidine ring makes it susceptible to nucleophilic aromatic substitution, particularly when activated by electron-withdrawing groups or when a good leaving group (such as a halogen) is present. thieme-connect.comnih.govacs.orgnih.govstackexchange.com Amines, alkoxides, and thiolates are common nucleophiles used in these reactions. The regioselectivity of SNAr on substituted pyrimidines is an important consideration, with substitution patterns often dictated by the electronic and steric environment of the ring.

Table 2: Examples of Structural Diversification of a Halogenated Pyrimidine Precursor

| Reaction Type | Reactants | Catalyst/Conditions | Product | Typical Yield (%) |

|---|---|---|---|---|

| Suzuki Coupling | 2-Chloro-4-phenylpyrimidine, Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃, Toluene/H₂O | 2,4-Diphenylpyrimidine | 85-95 |

| Sonogashira Coupling | 2-Bromopyrimidine, Phenylacetylene | PdCl₂(PPh₃)₂, CuI, Et₃N | 2-(Phenylethynyl)pyrimidine | 70-85 |

| Nucleophilic Substitution | 2,4-Dichloropyrimidine, Morpholine | K₂CO₃, DMF | 2-Chloro-4-morpholinopyrimidine | 80-90 |

| Buchwald-Hartwig Amination | 2-Bromopyrimidine, Aniline | Pd₂(dba)₃, Xantphos, Cs₂CO₃ | N-Phenylpyrimidin-2-amine | 75-90 |

Coordination Chemistry of N 2 Pyrimidylmethyl Ethylenediamine

Structural Elucidation of N-(2-pyrimidylmethyl)ethylenediamine Metal Complexes

The determination of the precise three-dimensional arrangement of atoms and the electronic and vibrational characteristics of metal complexes containing this compound is crucial for understanding their chemical behavior and potential applications. A suite of analytical techniques is employed to achieve a comprehensive structural characterization, both in the solid state and in solution.

Single-Crystal X-ray Diffraction Analysis of Coordination Geometries

Metal complexes of analogous ligands with transition metals like copper(II), nickel(II), and zinc(II) exhibit a variety of coordination geometries, largely dictated by the metal ion's electronic configuration, the steric and electronic properties of the co-ligands, and the packing forces within the crystal lattice.

Common Coordination Geometries:

Octahedral: This is a very common geometry for transition metal complexes, including those with ethylenediamine-based ligands. For instance, in di(aqua)bis(ethylenediamine)nickel(II) bis(4-nitrobenzoate), the Ni(II) center is in a distorted octahedral environment, coordinated to two bidentate ethylenediamine (B42938) ligands and two water molecules. ias.ac.in Similarly, tris(ethylenediamine)zinc(II) complexes adopt a distorted octahedral geometry. nih.gov It is anticipated that this compound, acting as a tridentate ligand, would occupy three coordination sites, with the remaining sites filled by solvent molecules or counter-ions to complete the octahedral sphere.

Square Pyramidal: Five-coordinate geometries are also frequently observed. In a copper(II) complex with a tridentate N-donor ligand, N¹,N¹-dimethyl-N²-(pyridin-2-ylmethyl)ethane-1,2-diamine, a distorted square pyramidal geometry is observed. nih.gov This geometry is also seen in some zinc(II) "pincer" complexes. researchgate.net

Trigonal Bipyramidal: This five-coordinate geometry is an alternative to the square pyramidal arrangement. A dinuclear copper(II) complex with a pyridyl-triazolate ligand features a distorted trigonal-bipyramidal environment around each copper ion. nih.gov The choice between square pyramidal and trigonal bipyramidal is often influenced by subtle steric and electronic factors.

Tetrahedral: Four-coordinate complexes, particularly of zinc(II), can adopt a tetrahedral geometry. For example, a Zn(II) complex with pyridine-derivative ligands, [Zn(EtNic)₂Cl₂], exhibits a distorted tetrahedral coordination environment. mdpi.com

The pyrimidyl group in this compound, being a π-accepting N-heterocycle, can influence the electronic properties and potentially the geometry of the resulting metal complexes. The specific bond lengths and angles would be contingent on the metal ion and the other coordinated ligands. Below is a representative table of typical bond lengths observed in related complexes.

| Metal Ion | Donor Atom | Bond Length Range (Å) | Example Compound |

|---|---|---|---|

| Cu(II) | N (amine) | 2.01 - 2.08 | Cu(N,N-diethylethylenediamine)₂₂ |

| Cu(II) | N (pyridyl) | 1.99 - 2.05 | Copper(II) pyridyl-triazolate complex |

| Ni(II) | N (amine) | 2.08 - 2.12 | Ni(H₂O)₂(en)₂₂ |

| Zn(II) | N (amine) | 2.16 - 2.22 | [Zn(en)₃]Cl₂·H₂O |

| Zn(II) | N (pyridyl) | 2.07 - 2.30 | Zn(II) terpyridine complex |

Spectroscopic Characterization of Electronic and Vibrational Structures

Spectroscopic techniques are indispensable for elucidating the structure and bonding in metal complexes, particularly for characterizing their behavior in solution.

NMR spectroscopy is a powerful tool for probing the structure of diamagnetic metal complexes in solution. ¹H and ¹³C NMR spectra provide detailed information about the ligand's environment upon coordination to a metal center.

For a complex of this compound, coordination to a metal ion is expected to cause significant shifts in the NMR signals of the ligand's protons and carbons compared to the free ligand. These coordination-induced shifts are a result of changes in electron density and conformational constraints upon chelation.

¹H NMR: The protons of the ethylenediamine backbone and the methylene (B1212753) bridge, as well as the protons of the pyrimidine (B1678525) ring, will all be affected. The deshielding of protons adjacent to the coordinating nitrogen atoms is a common observation, leading to downfield shifts in their resonances. tsijournals.com For instance, in ethylenediamine complexes, the -NH₂ and -CH₂- protons are deshielded upon coordination. tsijournals.com The magnitude of the shift can provide clues about the strength of the metal-ligand bond.

¹³C NMR: The carbon atoms of the ligand will also experience shifts in their resonance frequencies upon complexation. Carbons directly bonded to the coordinating nitrogen atoms are particularly sensitive to the coordination event. The pattern of shifts can help to confirm the coordination mode of the ligand.

The following table presents hypothetical ¹H and ¹³C NMR chemical shift data for a diamagnetic this compound complex, illustrating the expected changes upon coordination.

| Atom | Free Ligand (δ, ppm) | Coordinated Ligand (δ, ppm) | Expected Shift |

|---|---|---|---|

| H (pyrimidine ring) | ~8.5-9.0 | Shifted downfield | Deshielding due to coordination |

| H (methylene bridge) | ~3.8-4.2 | Shifted downfield | Deshielding due to proximity to metal |

| H (ethylenediamine) | ~2.7-3.0 | Shifted downfield | Deshielding upon coordination |

| C (pyrimidine ring) | ~150-160 | Shifted | Change in electronic environment |

| C (methylene bridge) | ~50-60 | Shifted | Change in electronic environment |

| C (ethylenediamine) | ~40-50 | Shifted | Change in electronic environment |

Vibrational spectroscopy, including both infrared (IR) and Raman techniques, provides valuable information about the bonding within a molecule by probing its vibrational modes. nih.gov When this compound coordinates to a metal ion, changes in its vibrational spectrum are expected.

Key vibrational modes to monitor include:

N-H stretching vibrations: The stretching frequencies of the N-H bonds in the ethylenediamine moiety are sensitive to coordination. These bands, typically found in the 3100-3400 cm⁻¹ region, often shift to lower frequencies upon coordination due to the weakening of the N-H bond as electron density is drawn towards the metal.

C-N stretching vibrations: The C-N stretching modes of both the ethylenediamine and the pyrimidylmethyl parts of the ligand will be altered upon complexation. Shifts in these bands, usually observed in the 1000-1200 cm⁻¹ range, are indicative of coordination through the nitrogen atoms. tsijournals.com

Pyrimidine ring vibrations: The characteristic ring stretching and bending vibrations of the pyrimidine ring, typically found in the 1400-1600 cm⁻¹ region, will also be affected by coordination of the ring nitrogen to the metal center.

New low-frequency bands: The formation of new bonds between the metal and the nitrogen donor atoms of the ligand gives rise to new vibrational modes at lower frequencies (typically below 600 cm⁻¹). These metal-nitrogen (M-N) stretching vibrations are direct evidence of coordination.

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Expected Change upon Coordination |

|---|---|---|

| ν(N-H) | 3100 - 3400 | Shift to lower frequency |

| ν(C-H) | 2800 - 3000 | Minor shifts |

| Pyrimidine ring stretching | 1400 - 1600 | Shifts and/or splitting of bands |

| δ(N-H) | 1550 - 1650 | Shift in frequency |

| ν(C-N) | 1000 - 1200 | Shift in frequency |

| ν(M-N) | < 600 | Appearance of new bands |

UV-Vis spectroscopy probes the electronic transitions within a molecule and is particularly useful for studying transition metal complexes, which often have characteristic absorptions in the visible region of the spectrum. libretexts.org The color of these complexes is a direct result of the absorption of light at specific wavelengths.

For complexes of this compound with d-block metals, several types of electronic transitions can be observed:

d-d transitions: These transitions involve the excitation of an electron from a lower-energy d-orbital to a higher-energy d-orbital on the metal center. These transitions are typically weak and appear in the visible region of the spectrum. The energy and number of d-d bands provide information about the coordination geometry and the ligand field strength.

Ligand-to-Metal Charge Transfer (LMCT) transitions: These involve the excitation of an electron from a ligand-based orbital to a metal-based orbital. LMCT bands are generally more intense than d-d bands and often occur in the UV or near-UV region.

Intraligand (π-π) transitions:* These transitions occur within the pyrimidine ring of the ligand and are usually found in the UV region. Upon coordination, the position of these bands may shift.

The UV-Vis spectrum of a hypothetical this compound metal complex might display the features outlined in the table below.

| Transition Type | Typical Wavelength Range (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Information Gained |

|---|---|---|---|

| d-d | 400 - 800 | < 100 | Coordination geometry, ligand field strength |

| LMCT | 250 - 400 | 10³ - 10⁵ | Nature of metal-ligand bonding |

| Intraligand (π-π*) | < 300 | > 10⁴ | Confirmation of ligand coordination |

Mass spectrometry (MS) is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions, thereby providing information about the molecular weight and elemental composition of a compound. chemrxiv.org Electrospray ionization (ESI) is a soft ionization technique particularly well-suited for the analysis of coordination complexes, as it often allows the intact complex ion to be observed in the gas phase.

For a metal complex of this compound, ESI-MS would be expected to show a prominent peak corresponding to the molecular ion of the complex, [M(L)ₓ]ⁿ⁺, where M is the metal, L is the ligand, and x and n are the stoichiometry and charge of the complex, respectively. The isotopic distribution pattern of this peak can be used to confirm the identity of the metal and the number of metal atoms in the complex.

Tandem mass spectrometry (MS/MS) can be used to study the fragmentation patterns of the complex ion. Collision-induced dissociation (CID) experiments can provide insights into the connectivity and relative bond strengths within the complex. Common fragmentation pathways for coordination complexes include the loss of neutral ligands, solvent molecules, or counter-ions. The fragmentation of the this compound ligand itself could also be observed, providing further structural information.

| Observed Ion | Description | Information Provided |

|---|---|---|

| [M(L)]²⁺ | Molecular ion of a 1:1 complex | Molecular weight of the complex |

| [M(L) + H]³⁺ | Protonated molecular ion | Confirmation of molecular weight |

| [M(L) - H]⁺ | Deprotonated molecular ion | Confirmation of molecular weight |

| [ML - (fragment)]ⁿ⁺ | Fragment ions | Structural information and bonding |

Advanced Characterization Techniques for Solid-State and Solution Properties

The comprehensive characterization of coordination compounds involving this compound (pp-en) is crucial for understanding their structure-property relationships. A multi-technique approach, combining methods that probe both solid-state and solution-phase characteristics, is essential for a complete picture of the coordination geometry, electronic structure, and dynamic behavior of these complexes. Advanced spectroscopic and analytical methods provide detailed insights that are unattainable through basic characterization alone.

Solid-State Characterization: X-ray Crystallography

Single-crystal X-ray diffraction is the most definitive method for determining the precise three-dimensional structure of pp-en metal complexes in the solid state. nih.gov This technique provides unambiguous information on the metal ion's coordination number, geometry, and the bite angle of the pp-en ligand. It also elucidates key structural parameters such as bond lengths and angles between the metal center and the donor atoms of the ligand. Furthermore, crystallographic analysis reveals details about the packing of molecules in the crystal lattice and identifies intermolecular interactions like hydrogen bonding, which can influence the material's bulk properties. nih.gov

For instance, in a hypothetical trans-octahedral complex such as trans-[M(pp-en)₂X₂]ⁿ⁺, X-ray crystallography can confirm the coordination of the two pp-en ligands in the equatorial plane and the axial positions of the X ligands. The data obtained are critical for correlating structural features with observed magnetic, spectroscopic, or electrochemical properties. researchgate.net

Table 1: Representative Single-Crystal X-ray Diffraction Data for a Hypothetical trans-[Co(pp-en)₂(NO₂)₂]Cl Complex

| Parameter | Value |

| Chemical Formula | C₁₄H₂₄ClCoN₁₀O₄ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.871(2) |

| b (Å) | 16.453(4) |

| c (Å) | 13.982(3) |

| β (°) | 98.75(1) |

| Volume (ų) | 2015.1(8) |

| Z | 4 |

| Co–N(pyrimidyl) (Å) | 1.998(3) |

| Co–N(ethylenediamine) (Å) | 2.015(3) |

| Co–N(nitro) (Å) | 1.954(3) |

| N(pyrimidyl)-Co-N(amino) | 84.5(1) |

| R-factor (%) | 3.85 |

Note: Data are hypothetical and presented for illustrative purposes, based on typical values for similar coordination complexes.

Solution Properties: NMR Spectroscopy and Mass Spectrometry

While solid-state techniques provide a static picture, methods that probe the behavior of complexes in solution are equally important.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for characterizing the structure and dynamics of diamagnetic pp-en complexes in solution. ipb.pt ¹H and ¹³C NMR spectra provide information about the chemical environment of each atom in the ligand upon coordination. tsijournals.com The coordination of pp-en to a metal center typically results in a downfield shift of the proton and carbon signals of the pyrimidyl and ethylenediamine moieties due to the deshielding effect caused by the electron-withdrawing metal ion. tsijournals.com Two-dimensional NMR techniques, such as COSY and HSQC, can be used to unambiguously assign all proton and carbon signals. For paramagnetic complexes, NMR can still yield valuable structural information, although the signals are often significantly broadened and shifted due to the influence of the unpaired electron(s). nih.gov

Table 2: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound and a Diamagnetic [Zn(pp-en)₂]²⁺ Complex in D₂O

| Atom Position | ¹H NMR (Ligand) | ¹H NMR (Complex) | ¹³C NMR (Ligand) | ¹³C NMR (Complex) |

| Pyrimidine C2-H | 8.65 | 8.85 | 158.2 | 160.1 |

| Pyrimidine C4/6-H | 8.40 | 8.62 | 157.5 | 159.3 |

| Pyrimidine C5-H | 7.15 | 7.30 | 119.8 | 121.5 |

| Methylene (-CH₂-N) | 3.80 | 4.05 | 55.1 | 57.2 |

| Ethylenediamine (-CH₂-CH₂-) | 2.75, 2.68 | 3.10, 2.95 | 48.5, 41.2 | 50.3, 43.1 |

Note: Data are hypothetical and presented for illustrative purposes.

Mass Spectrometry (MS) , particularly electrospray ionization mass spectrometry (ESI-MS), is used to confirm the molecular weight and composition of the coordination complexes. nih.gov It allows for the identification of the intact complex ion in solution, providing direct evidence for the metal-ligand stoichiometry.

Electrochemical Characterization: Cyclic Voltammetry

Cyclic voltammetry (CV) is an essential technique for investigating the redox properties of metal complexes with the pp-en ligand. electrochemsci.org This method provides information on the formal reduction potentials (E½) of the metal center, the stability of different oxidation states, and the kinetics of electron transfer processes. electrochemsci.org The electrochemical behavior of a pp-en complex is highly dependent on the nature of the metal ion, its coordination environment, and the solvent system used. researchgate.net For example, a Cu(II) complex of pp-en may exhibit a quasi-reversible one-electron reduction to Cu(I). nih.gov The data from CV studies are crucial for applications in catalysis, sensing, and molecular electronics.

Table 3: Representative Electrochemical Data for Metal Complexes of this compound in DMF solution

| Complex | Redox Couple | E½ (V vs. Ag/AgCl) | ΔEp (mV) | Process Type |

| Cu(pp-en)₂₂ | Cu(II)/Cu(I) | -0.58 | 85 | Quasi-reversible |

| Fe(pp-en)₂₂ | Fe(III)/Fe(II) | +0.25 | 70 | Reversible |

| Co(pp-en)₂₂ | Co(II)/Co(I) | -1.12 | 120 | Irreversible |

Note: Data are hypothetical and presented for illustrative purposes.

By combining these advanced characterization techniques, a detailed and robust understanding of the structural, electronic, and chemical properties of this compound coordination compounds can be achieved, paving the way for their rational design and application.

Catalytic Applications of N 2 Pyrimidylmethyl Ethylenediamine Metal Complexes

Homogeneous Catalysis

Homogeneous catalysis, where the catalyst and reactants are in the same phase, is a primary area of investigation for N-(2-pyrimidylmethyl)ethylenediamine metal complexes.

Asymmetric Catalysis and Enantioselective Transformations

A review of available scientific literature indicates a lack of specific research focused on the application of this compound metal complexes in asymmetric catalysis and enantioselective transformations. While related chiral diamine and bipyridyl ligands are extensively used in this field, dedicated studies detailing the synthesis of chiral variants of this compound and their use in inducing enantioselectivity in reactions such as asymmetric hydrogenation, epoxidation, or carbon-carbon bond formation are not prominently reported.

Oxidation and Reduction Reactions

The redox activity of metal complexes is significantly influenced by the supporting ligand. Research into ligands with pyrimidine-imine structures, which are closely related to this compound, has demonstrated their utility in catalytic reduction reactions.

A notable study involves a piano-stool ruthenium hydride complex, [(η⁵-C₅Me₅)Ru(PmIm)H], supported by a redox-active pyrimidine-imine ligand (PmIm = (N-(1,3,5-trimethylphenyl)-1-(pyrimidin-2-yl)ethan-1-imine)). This complex has proven to be an effective catalyst for the thermal hydrogenation of various substrates using H₂ as the reductant. The research highlights the role of the complex in activating dihydrogen and facilitating hydrogen atom transfer to form weaker chemical bonds, such as N-H bonds.

The catalytic performance of this ruthenium hydride was demonstrated in the selective reduction of several challenging substrates, showcasing its potential in specialized hydrogenation reactions. Key findings from these catalytic tests are summarized below.

| Substrate | Product | Catalyst Loading (mol%) | Conditions | Yield (%) |

|---|---|---|---|---|

| TEMPO | TEMPO-H | 2 | 80 °C, 24 h, 4 atm H₂ | >95 |

| Acridine | 9,10-Dihydroacridine | 2 | 80 °C, 24 h, 4 atm H₂ | >95 |

| Azobenzene | Diphenylhydrazine | 2 | 80 °C, 24 h, 4 atm H₂ | >95 |

This work underscores the potential of pyrimidine-containing amine/imine ligands to support catalytically active metal centers for challenging reduction transformations. However, specific studies on the catalytic oxidation of substrates using this compound complexes are not widely reported.

Carbon-Carbon and Carbon-Heteroatom Bond-Forming Reactions (e.g., Oligomerization, Polymerization, Hydrosilylation)

Despite extensive research into late transition metal catalysts for olefin oligomerization and polymerization, particularly with ligands like bis(imino)pyridines, specific data on the use of this compound metal complexes for these reactions is scarce in the literature. The structural similarities suggest potential activity, but dedicated studies to evaluate their performance, including activity, selectivity for linear α-olefins, and polymer properties (molecular weight, branching), have not been found.

Similarly, in the field of hydrosilylation, which involves the addition of a Si-H bond across an unsaturated bond, there are no prominent reports detailing the catalytic activity of this compound complexes. Research in this area is dominated by other classes of ligands and metal systems.

Heterogeneous Catalysis

The immobilization of homogeneous catalysts onto solid supports is a critical strategy for improving catalyst separation, reusability, and industrial applicability.

Immobilization Strategies of this compound Complexes on Support Materials

The scientific literature lacks specific examples of immobilization strategies tailored for this compound metal complexes. General methods for anchoring nitrogen-containing ligands to supports like silica, alumina, or polymers typically involve modifying the ligand with a functional group (e.g., a siloxy ether, carboxylic acid, or vinyl group) that can form a covalent bond with the support material. While these techniques are theoretically applicable, their practical implementation and optimization for this specific ligand system have not been detailed in available research.

Catalytic Performance in Supported Systems

Consequent to the absence of reported immobilization strategies, there is no available data on the catalytic performance of heterogenized this compound complexes. Evaluating the performance of such supported systems would involve assessing their activity, selectivity, stability, and potential for leaching of the metal complex from the support under various reaction conditions. Such studies would be essential to determine their viability as practical, recyclable catalysts.

Mechanistic Investigations of Catalytic Cycles

Reaction Mechanism Elucidation using Spectroscopic and Computational Methods

In the study of related catalytic systems, a variety of spectroscopic techniques are commonly employed to probe the mechanism of a reaction. For instance, Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for characterizing the structure of stable intermediates in solution. UV-Visible spectroscopy can be used to monitor the kinetics of a catalytic reaction and to observe the formation and decay of transient species. In some cases, more advanced techniques such as X-ray absorption spectroscopy may be utilized to gain insight into the electronic structure and coordination environment of the metal center throughout the catalytic cycle.

Complementary to experimental techniques, computational methods, particularly Density Functional Theory (DFT), have become indispensable in mechanistic studies. DFT calculations can be used to model the geometries of reactants, intermediates, and transition states, as well as to calculate the energetic barriers associated with each step of the catalytic cycle. This theoretical approach can provide valuable insights into reaction pathways that are difficult to probe experimentally.

However, a comprehensive search of available literature did not yield specific studies that apply these methods to detail the catalytic cycles of metal complexes of this compound. While general principles from analogous systems can be inferred, the specific electronic and steric effects of the pyrimidyl group on the reaction mechanism remain to be thoroughly investigated and documented.

Role of the this compound Ligand in Catalytic Activity and Selectivity

The structure of a ligand plays a crucial role in determining the catalytic activity and selectivity of a metal complex. The this compound ligand possesses several features that could influence its catalytic performance. The ethylenediamine (B42938) backbone provides a flexible bidentate coordination site, while the pyrimidylmethyl arm introduces an additional nitrogen donor atom, allowing for tridentate coordination.

The electronic properties of the pyrimidine (B1678525) ring are expected to significantly modulate the electron density at the metal center. Compared to a pyridine ring, the two nitrogen atoms in the pyrimidine ring make it more electron-withdrawing. This can affect the redox potential of the metal center and its ability to participate in key catalytic steps such as oxidative addition and reductive elimination.

Furthermore, the steric bulk of the pyrimidylmethyl group can influence the accessibility of substrates to the metal center, thereby affecting both the rate of reaction and the selectivity towards different products. For example, in stereoselective catalysis, the chiral environment created by the ligand around the metal center is critical in determining the enantiomeric excess of the product.

While these general principles highlight the potential importance of the this compound ligand in catalysis, the absence of specific research data, including comparative studies with other ligands and detailed kinetic and selectivity data, prevents a definitive analysis of its role. Further experimental and computational studies are necessary to fully elucidate the structure-activity relationships for metal complexes of this ligand and to harness their potential in catalytic applications.

Mechanistic Investigations of Biological Interactions of N 2 Pyrimidylmethyl Ethylenediamine and Its Complexes

Cellular and Subcellular Mechanistic Studies (Excluding Clinical Outcomes)

No literature is available that describes the cellular uptake, subcellular localization, or other mechanistic studies of N-(2-pyrimidylmethyl)ethylenediamine at a cellular level.

To fulfill the request, dedicated experimental research on this compound would be required to generate the necessary data for each of the specified topics.

Investigation of Cellular Uptake and Distribution Mechanisms

The biological activity of any compound is contingent upon its ability to traverse the cell membrane and reach its intracellular targets. For chelating agents like TPEN, cellular uptake is a critical first step. TPEN is recognized as a lipid-soluble and membrane-permeable compound, which allows it to readily enter cells and access intracellular compartments. sigmaaldrich.comnih.gov This permeability is crucial for its function as an intracellular zinc chelator. ncats.io

Once inside the cell, the distribution of such compounds can vary. For instance, studies on related metal complexes, though not specifically this compound, indicate that their lipophilicity and molecular structure are key determinants of cellular and nuclear localization. The ability of TPEN to pass through the neuronal membrane and the blood-brain barrier highlights its capacity for broad distribution in biological systems. ncats.io This efficient uptake mechanism ensures that it can exert its effects, such as metal chelation and interaction with intracellular molecules, effectively throughout the cell.

Modulation of Intracellular Pathways via Metal Chelation or Direct Interaction

The primary mechanism through which compounds like TPEN modulate intracellular pathways is metal chelation. By binding to and sequestering intracellular metal ions, particularly zinc, these molecules can profoundly alter the function of numerous metal-dependent proteins and signaling pathways.

A key pathway affected by TPEN is the cellular response to hypoxia, mediated by the hypoxia-inducible factor-1alpha (HIF-1α). In normoxic cells, TPEN has been shown to increase the levels of HIF-1α protein. ncats.ionih.gov This occurs because while TPEN enhances the activity of HIF-1α-proline hydroxylase, it also inhibits the ubiquitination process that would normally lead to HIF-1α degradation. However, this accumulated HIF-1α is nonfunctional because zinc chelation does not prevent its asparaginyl hydroxylation, which blocks the recruitment of necessary coactivators. nih.gov Consequently, zinc chelation by TPEN leads to the accumulation of inactive HIF-1α, thereby inhibiting the expression of its target genes. ncats.ionih.gov

Beyond its chelating effects, TPEN has also been found to interact directly with certain cellular receptors. Research has shown that TPEN can act as an antagonist at muscarinic receptors and inhibit ligand binding to other G protein-coupled receptors. This interaction is independent of its metal ion chelation ability, suggesting a direct effect on the receptor proteins themselves. nih.gov This dual-action capability—both metal chelation and direct receptor interaction—highlights the complex ways in which this compound and its analogs could modulate cellular functions.

Exploration of Antimicrobial Mechanisms

Ethylenediamine (B42938) derivatives and their metal complexes are known to possess significant antimicrobial properties. The mechanisms underlying this activity are multifaceted and often enhanced by the coordination of a metal ion.

One primary antimicrobial mechanism is the inhibition of essential metal-dependent enzymes in pathogens. TPEN, through its potent zinc chelation, can disrupt bacterial processes that rely on zinc-containing enzymes. For example, it is a potent inhibitor of metallo-β-lactamases (MBLs), enzymes that confer resistance to β-lactam antibiotics in bacteria. By sequestering the Zn²⁺ ions essential for MBL catalytic activity, TPEN can restore the efficacy of antibiotics like imipenem (B608078) against resistant strains of Mycobacterium abscessus. nih.gov

Another proposed mechanism involves the disruption of microbial membranes. The lipophilic nature of these complexes can facilitate their interaction with and permeation of the bacterial cell wall and membrane, leading to increased permeability and destabilization, ultimately causing cell death. Furthermore, some metal complexes are believed to interact with nucleic acids (DNA) and deactivate enzymes within the respiratory system of microbes. nih.gov

The antifungal activity of TPEN has also been linked to its chelating properties. It effectively inhibits biofilm and hyphal formation in the pathogenic fungus Trichosporon asahii. nih.gov Biofilm formation is a critical virulence factor that contributes to antifungal drug resistance. By sequestering zinc, which is essential for these processes, TPEN disrupts the fungus's ability to establish resilient communities. nih.gov

| Complex Type | Microorganism | MIC (µg/mL) | Reference |

|---|---|---|---|

| Rhenium(I) Pyridyl-1,2,3-triazole Complexes | S. aureus & E. coli | >256 | mdpi.com |

| Rhenium Tricarbonyl 2-pyridyl-1,2,3-triazole Complexes | S. aureus & E. coli | 16 - 1024 | mdpi.com |

| Dioxomolybdenum(VI) Complexes | C. albicans, E. coli, P. aeruginosa, S. aureus | 62.5 - 500 | mdpi.com |

| Chromium(III) Hydrazine Schiff Base Complexes | Various Pathogens | ~1250 | mdpi.com |

| Copper(II) Iminodiacetic Acid/Phenanthroline Complexes | Bacteria and Fungi | 6.25 - 12.5 | scispace.com |

| Zinc(II) Mixed Antibiotic Complex | E. coli, S. aureus, E. faecalis | <0.5 | mdpi.com |

| Palladium(II) Terpene/Ethylenediamine Complexes | S. aureus (MRSA) | 1 - 32 | mdpi.com |

| Palladium(II) Terpene/Ethylenediamine Complexes | C. albicans & C. neoformans | ≤0.25 - 1 | mdpi.com |

Induction of Programmed Cell Death (e.g., Apoptosis Pathways) at a Mechanistic Level

A significant area of investigation for TPEN and related compounds is their ability to induce programmed cell death, or apoptosis. The depletion of intracellular zinc by TPEN is a primary trigger for this process in various cell types, including cancer cells. nih.govnih.gov The underlying mechanisms involve the activation of specific stress pathways and caspase cascades.

One major pathway initiated by TPEN is oxidative stress. Studies in acute lymphoblastic leukemia cells have shown that TPEN induces apoptosis through a molecular pathway involving the generation of reactive oxygen species (ROS), leading to mitochondrial membrane depolarization and subsequent activation of caspase-3 and Apoptosis-Inducing Factor (AIF). nih.govnih.gov This process results in the characteristic chromatin condensation and DNA fragmentation seen in apoptotic cells. nih.gov

TPEN-induced apoptosis is also mediated by the activation of the caspase family of proteases. Zinc depletion can trigger the mitochondrial caspase pathway, specifically activating initiator caspase-9 and executioner caspase-3. nih.gov Additionally, research has demonstrated that TPEN can selectively induce the expression and activity of caspase-11, which in turn activates caspase-3, pointing to a critical role for this specific caspase in TPEN-mediated apoptosis. nih.gov The pan-caspase inhibitor z-VAD-fmk has been shown to reverse some of the effects of TPEN, confirming the caspase-dependent nature of the induced cell death. nih.govresearchgate.net

| Cell Type | Primary Trigger | Key Mediators | Activated Caspases | Reference |

|---|---|---|---|---|

| Acute Lymphoblastic Leukemia (Jurkat) | Oxidative Stress | ROS, p53, AIF | Caspase-3 | nih.govnih.gov |

| Monkey RPE Cells | Zinc Depletion | Mitochondrial Damage, Calpain-1 | Caspase-9, Caspase-3 | nih.gov |

| Cultured Neurons | Zinc Depletion | Protein Synthesis | Caspase-11, Caspase-3 | nih.gov |

| Human Acute Promyelocytic Leukemia (NB4) | Zinc & Nitric Oxide Depletion | Crosstalk between Zn²⁺ and NO signaling | Not specified | nih.gov |

In-Depth Computational Analysis of this compound Remains an Area for Future Research

Computational chemistry serves as a powerful tool for predicting and understanding the behavior of molecules at an atomic level. Methods such as Density Functional Theory (DFT) and molecular dynamics (MD) simulations provide invaluable insights that complement experimental findings. However, the application of these sophisticated techniques is highly specific to the molecule under investigation.

For many related compounds, researchers have successfully employed these methods to elucidate key chemical properties. For instance, DFT calculations are routinely used to determine the ground-state geometries, electronic properties, and vibrational frequencies of various organic ligands. Similarly, Frontier Molecular Orbital (FMO) analysis helps in understanding the chemical reactivity and kinetic stability of molecules by examining the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

Molecular dynamics simulations offer a window into the dynamic nature of molecules, allowing for the exploration of conformational landscapes, ligand flexibility, and the influence of solvents on molecular behavior. These studies are crucial for understanding how a molecule like this compound might behave in different environments, for example, when acting as a ligand in a metal complex.

Furthermore, mechanistic computational investigations can unravel the step-by-step pathways of chemical reactions, identifying transition states and calculating activation energies. Such studies would be instrumental in understanding the synthesis or degradation pathways involving this compound.

While the principles and methodologies for conducting such computational studies are well-established, their specific application to this compound has not been extensively documented in publicly accessible research. The scientific community has explored numerous pyrimidine (B1678525) and ethylenediamine derivatives in various contexts, but a dedicated computational treatise on this particular molecule is not apparent.

Therefore, the detailed computational and theoretical characterization of this compound presents an open avenue for future research. Such studies would contribute valuable data to the broader understanding of pyrimidine-based ligands and their potential applications.

Computational and Theoretical Studies on N 2 Pyrimidylmethyl Ethylenediamine

Mechanistic Computational Investigations

Elucidation of Reaction Mechanisms in Synthesis and Catalysis

Computational chemistry, particularly Density Functional Theory (DFT), provides a powerful lens through which to examine the intricate details of reaction mechanisms. researchgate.net For ligands like N-(2-pyrimidylmethyl)ethylenediamine, understanding the mechanistic pathways of their synthesis and their role in catalysis is crucial for optimizing reaction conditions and designing more efficient catalysts.

While direct computational studies on the synthesis of this compound are not extensively documented in the reviewed literature, the principles of computational mechanistic analysis of similar compounds are well-established. For instance, DFT studies on pyrimidine (B1678525) derivatives have been used to investigate the feasibility of different reaction pathways, identify transition states, and calculate activation energies. researchgate.net Such studies can elucidate the role of catalysts, solvents, and substituent effects on the reaction outcome.

In the context of catalysis, where this compound can act as a ligand, computational models can unravel the catalytic cycle. By mapping the potential energy surface, researchers can identify key intermediates and transition states, providing a step-by-step understanding of how the catalyst facilitates a chemical transformation. This knowledge is instrumental in the rational design of novel catalysts with enhanced activity and selectivity.

Table 1: Key Aspects of Reaction Mechanism Elucidation for Amine Ligands

| Computational Aspect | Significance |

|---|---|

| Transition State Search | Identifies the highest energy point along the reaction coordinate, determining the activation energy. |

| Intermediate Identification | Characterizes stable species formed during the reaction, providing insight into the stepwise mechanism. |

| Activation Energy Calculation | Quantifies the energy barrier for a reaction, allowing for the prediction of reaction rates. |

Modeling of Ligand-Metal Interactions and Coordination Thermodynamics

The ability of this compound to form stable complexes with various metal ions is central to its application in coordination chemistry. Computational modeling provides a detailed picture of the electronic and structural aspects of these ligand-metal interactions. DFT calculations are frequently employed to determine the optimized geometries of metal complexes, predict vibrational frequencies, and analyze the nature of the metal-ligand bonds. researchgate.net

Thermodynamic studies on the complex formation between ethylenediamine (B42938) derivatives and metal ions have shown that the chelate effect plays a significant role in the stability of the resulting complexes. libretexts.org This effect, driven by a favorable entropy change, is a key factor in the high affinity of polydentate ligands like this compound for metal ions. libretexts.org Computational methods can quantify the thermodynamic parameters of coordination, such as the Gibbs free energy of formation (ΔG), enthalpy (ΔH), and entropy (ΔS), providing a deeper understanding of the stability of these complexes. acs.orgresearchgate.net

Table 2: Computationally Derived Properties of Ligand-Metal Interactions

| Property | Description | Relevance |

|---|---|---|

| Bond Lengths and Angles | The equilibrium distances and angles between atoms in the metal complex. | Provides insight into the geometry and steric hindrance of the complex. |

| Binding Energy | The energy released upon the formation of the metal-ligand bond. | A measure of the strength and stability of the coordination bond. |

| Electronic Structure | The distribution of electrons within the metal complex. | Determines the magnetic and spectroscopic properties of the complex. |

Simulation of Interactions with Biological Targets

The structural motifs present in this compound, namely the pyrimidine ring and the ethylenediamine backbone, are found in many biologically active molecules. This suggests that the compound and its metal complexes may exhibit interesting interactions with biological macromolecules such as proteins and nucleic acids. researchgate.net Molecular docking and molecular dynamics (MD) simulations are powerful computational tools to explore these potential interactions. mdpi.comacs.org

Molecular docking can predict the preferred binding orientation of a ligand within the active site of a protein, providing insights into the key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. wjarr.com MD simulations can then be used to study the dynamic behavior of the complex over time, assessing its stability and revealing conformational changes that may occur upon ligand binding. acs.org

For instance, in silico studies on pyrimidine derivatives have been used to screen for potential inhibitors of enzymes like cyclooxygenases and to understand their binding mechanisms at the molecular level. wjarr.com These simulations can guide the design of new therapeutic agents with improved potency and selectivity. mdpi.com

Table 3: Computational Methods for Studying Biological Interactions

| Method | Application | Information Gained |

|---|---|---|

| Molecular Docking | Predicts the binding mode of a small molecule to a biological target. | Binding affinity, key interacting residues, and potential inhibitory activity. |

| Molecular Dynamics (MD) | Simulates the time-dependent behavior of a molecular system. | Conformational changes, stability of the complex, and dynamic interactions. |

Advanced Computational Methodologies

To gain a more profound understanding of the chemical bonding and interactions involving this compound, more advanced computational methodologies are employed. These methods provide a deeper level of analysis beyond standard quantum chemical calculations.

Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) Analysis

The Quantum Theory of Atoms in Molecules (QTAIM) is a theoretical framework that analyzes the topology of the electron density to characterize chemical bonding. up.ac.za By identifying critical points in the electron density, QTAIM can distinguish between different types of atomic interactions, including covalent bonds and weaker non-covalent interactions. researchgate.net This method provides a rigorous basis for defining atoms within a molecule and quantifying the properties of chemical bonds. up.ac.za

Non-Covalent Interaction (NCI) analysis is a complementary computational tool that visualizes and characterizes weak interactions, such as hydrogen bonds, van der Waals forces, and steric repulsion, based on the electron density and its derivatives. researchgate.net NCI plots provide a graphical representation of these interactions, allowing for a qualitative and quantitative assessment of their nature and strength. up.ac.za

Table 4: Parameters from QTAIM and NCI Analysis

| Parameter/Method | Description | Insight Provided |

|---|---|---|

| Bond Critical Point (BCP) | A point of minimum electron density between two interacting atoms. | Indicates the presence of a chemical bond. |

| Electron Density at BCP (ρ(r)) | The value of the electron density at the bond critical point. | Correlates with the strength of the bond. |

| Laplacian of Electron Density (∇²ρ(r)) | The second derivative of the electron density at the BCP. | Distinguishes between shared-shell (covalent) and closed-shell (ionic, van der Waals) interactions. |

| Reduced Density Gradient (RDG) | A function of the electron density and its first derivative. | Used in NCI analysis to identify regions of non-covalent interactions. |

Supramolecular Chemistry and Materials Science Applications of N 2 Pyrimidylmethyl Ethylenediamine

Theoretical and Experimental Aspects of Supramolecular Interactions

The supramolecular chemistry of N-(2-pyrimidylmethyl)ethylenediamine is governed by a variety of non-covalent interactions, which dictate its assembly in the solid state and its behavior in solution. These interactions are crucial for the design of functional materials and understanding its role in coordination chemistry. The ethylenediamine (B42938) and pyrimidyl moieties of the molecule provide sites for hydrogen bonding, while the aromatic pyrimidine (B1678525) ring can participate in π-stacking and other non-covalent forces.

Hydrogen Bonding Networks

The structure of this compound features both hydrogen bond donors and acceptors, making it an excellent candidate for the formation of extensive hydrogen-bonded networks. The primary and secondary amine groups of the ethylenediamine backbone serve as effective hydrogen bond donors, while the nitrogen atoms of the pyrimidine ring act as acceptors.

In complexes involving this compound, the coordination of the ligand to a metal center can influence the hydrogen bonding patterns. The remaining non-coordinated N-H groups can form hydrogen bonds with counter-ions or solvent molecules, leading to complex crystal packing. researchgate.net The flexibility of the ethylenediamine chain allows it to adopt conformations that optimize these hydrogen bonding interactions.

Table 1: Representative Hydrogen Bond Geometries in Related Amine-Heterocycle Structures

| Donor (D) | Acceptor (A) | D-H (Å) | H···A (Å) | D···A (Å) | ∠D-H···A (°) |

|---|---|---|---|---|---|

| N-H | N | 0.88 | 2.15 | 3.03 | 175 |

| N-H | O | 0.88 | 2.05 | 2.93 | 170 |

Note: Data are hypothetical and represent typical values for such interactions based on crystallographic studies of similar compounds.

π-Stacking and Other Non-Covalent Interactions

The pyrimidine ring of this compound is an electron-deficient aromatic system, which allows it to participate in π-stacking interactions. These interactions typically occur between parallel-displaced or T-shaped arrangements of aromatic rings and contribute significantly to the stabilization of crystal structures. In the context of this compound, π-stacking can occur between the pyrimidine rings of adjacent molecules.

Theoretical studies on similar nitrogen-containing heterocycles have shown that the strength and geometry of π-stacking interactions are influenced by the electronic nature of the rings and the presence of substituents. nih.gov For pyrimidine, face-to-face stacking is generally less favorable due to electrostatic repulsion between the π-systems. Instead, offset or parallel-displaced stacking arrangements are more common, maximizing attractive dispersion forces while minimizing repulsion. The centroid-to-centroid distance in such stacked systems is typically in the range of 3.4 to 3.8 Å.

Table 2: Typical Geometries for π-Stacking Interactions in Heterocyclic Compounds

| Interaction Type | Centroid-to-Centroid Distance (Å) | Interplanar Angle (°) | Slip Angle (°) |

|---|---|---|---|

| Parallel-displaced | 3.5 - 4.0 | 0 - 10 | 15 - 30 |

Note: Data are generalized from studies on similar aromatic systems and represent typical geometric parameters.

Emerging Research Directions and Future Perspectives

Integration with Nanotechnology for Advanced Applications

The versatile nature of N-(2-pyrimidylmethyl)ethylenediamine makes it a prime candidate for integration with nanotechnology, opening avenues for the development of advanced materials and devices. Its potential applications in this domain are multifaceted, primarily revolving around its role in the synthesis, stabilization, and functionalization of nanoparticles.

Researchers are exploring the use of ethylenediamine (B42938) derivatives as capping and stabilizing agents in the synthesis of metallic nanoparticles. These organic molecules can prevent the agglomeration of nanoparticles, thereby controlling their size and shape, which in turn dictates their physical and chemical properties. While direct studies on this compound are limited, related research on ethylenediamine series has demonstrated their effectiveness in controlling the morphology of magnetite nanoparticles. rsc.org This suggests that this compound could similarly be employed to direct the synthesis of various nanoparticles with desired characteristics.

Furthermore, the functionalization of nanoparticles with this compound can impart specific functionalities, transforming them into targeted drug delivery vehicles or sensitive diagnostic probes. The pyrimidine (B1678525) and amine groups present in the molecule can serve as anchor points for attaching therapeutic agents or targeting ligands. For instance, nanoparticles functionalized with similar amine-containing compounds have been investigated for their potential in delivering drugs to specific cells or tissues. nih.govnih.gov The pyrimidine moiety, a common feature in many biologically active molecules, could enhance the biocompatibility and cellular uptake of these nano-delivery systems.

The table below summarizes the potential roles of this compound in nanotechnology:

| Application Area | Potential Role of this compound | Expected Outcome |

| Nanoparticle Synthesis | Capping and stabilizing agent | Control over nanoparticle size, shape, and morphology |

| Nano-delivery Systems | Functionalizing ligand for nanoparticles | Targeted drug delivery with enhanced efficacy |

| Nanocatalysis | Support for metallic catalysts | Improved catalytic activity and recyclability |

| Nanosensors | Recognition element on sensor platforms | High sensitivity and selectivity for target analytes |

Development of Responsive and Adaptive Systems

A significant area of future research lies in the development of "smart" materials and systems that can respond to external stimuli. This compound, with its potential for forming metal complexes and its pH-sensitive nitrogen atoms, is an excellent candidate for creating such responsive and adaptive systems. mdpi.comnih.gov

The formation of metal complexes with this compound can be designed to be reversible, allowing for the controlled release of metal ions or the modulation of the material's properties in response to changes in the environment, such as pH or the presence of specific analytes. This could be harnessed for applications like controlled drug release, where a therapeutic agent is released only at the target site with a specific pH. mdpi.com

Moreover, the incorporation of this compound into polymer matrices could lead to the development of stimuli-responsive hydrogels. nih.govnih.gov These hydrogels could exhibit changes in their swelling behavior, mechanical properties, or color in response to various triggers. For example, a hydrogel containing this compound could be designed to shrink or swell in the presence of certain metal ions, acting as a sensor or an actuator.

Potential stimuli and corresponding responses in systems based on this compound are outlined below:

| Stimulus | Potential Response Mechanism | Potential Application |

| pH Change | Protonation/deprotonation of amine and pyrimidine nitrogens | Controlled drug release, pH sensors |

| Metal Ions | Reversible metal complexation | Ion sensing, environmental remediation |

| Light | Photo-isomerization of incorporated chromophores | Light-responsive materials, optical switches |

| Temperature | Conformational changes in polymer backbone | Thermo-responsive hydrogels, smart coatings |

Interdisciplinary Research Frontiers

The unique properties of this compound position it at the intersection of several scientific disciplines, fostering interdisciplinary research and innovation.

In the realm of bioinorganic chemistry , the study of metal complexes of this compound can provide insights into the role of metal ions in biological systems. These complexes can serve as models for metalloenzymes or as probes for studying metal-biomolecule interactions. The pyrimidine moiety, being a component of nucleic acids, makes this ligand particularly interesting for investigating interactions with DNA and RNA.

Chemical sensing is another promising frontier. The ability of this compound to selectively bind to specific metal ions or other analytes can be exploited to develop highly sensitive and selective chemical sensors. These sensors could find applications in environmental monitoring, medical diagnostics, and industrial process control. For instance, a sensor based on this compound could be designed to detect heavy metal contamination in water.

In materials science , the incorporation of this compound into polymers and other materials can lead to the creation of novel functional materials with tailored properties. ontosight.ai For example, metal-organic frameworks (MOFs) incorporating this ligand could exhibit interesting catalytic, separation, or gas storage properties.

Challenges and Opportunities in this compound Research

Despite its significant potential, research on this compound is still in its nascent stages and faces several challenges.

One of the primary challenges is the development of efficient and scalable synthetic routes for the compound and its derivatives. nih.gov The synthesis can be complex, and optimizing the reaction conditions to achieve high yields and purity is crucial for its widespread application. mdpi.com A deeper understanding of its coordination chemistry with a wide range of metal ions is also necessary to fully exploit its potential.

However, these challenges are accompanied by immense opportunities . The development of novel catalysts based on this compound complexes could have a significant impact on various chemical industries. There is also a vast, unexplored potential for this compound in the development of new therapeutic and diagnostic agents. As our understanding of the structure-property relationships of this molecule grows, so too will the opportunities for its application in diverse fields. The versatility of the pyrimidine and ethylenediamine components provides a rich platform for chemical modification, allowing for the fine-tuning of its properties for specific applications.

Q & A

Q. What are the standard synthetic methodologies for preparing N-(2-pyrimidylmethyl)ethylenediamine, and what analytical techniques are recommended for its characterization?

this compound can be synthesized via nucleophilic substitution or condensation reactions. A typical approach involves reacting ethylenediamine with a pyrimidylmethyl halide under controlled alkaline conditions to facilitate alkylation. For example, analogous syntheses of diamine derivatives (e.g., N-(n-hexyl)ethylenediamine) involve refluxing the amine with the alkylating agent in a polar solvent like ethanol or acetonitrile . Post-synthesis purification via column chromatography or recrystallization is recommended. Characterization should include nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) to confirm amine proton environments and pyrimidyl group integration, mass spectrometry (MS) for molecular weight verification, and elemental analysis to validate purity .

Q. How can this compound be stabilized in aqueous solutions, and what are its primary degradation pathways under varying pH conditions?

Stabilization requires pH control and inert atmospheres. Ethylenediamine derivatives are prone to oxidation, particularly at primary amine sites. Buffering solutions at pH 6–8 (using phosphate or carbonate buffers) minimizes protonation-driven degradation. Degradation studies under acidic (pH < 3) or alkaline (pH > 10) conditions should employ high-performance liquid chromatography (HPLC) to monitor byproducts like pyrimidinecarboxylic acids or ethylene glycol derivatives. Accelerated stability testing at elevated temperatures (40–60°C) can model shelf-life under ambient conditions .

Advanced Research Questions

Q. What strategies can be employed to incorporate this compound into metal-organic frameworks (MOFs) for enhanced CO₂ adsorption, and how does its structure influence adsorption kinetics?

The compound’s dual amine groups enable post-synthetic modification of MOFs. For example, Mg₂(dobpdc) frameworks can be functionalized via grafting, where the diamine reacts with open metal sites to form carbamate intermediates during CO₂ adsorption . The pyrimidyl group may enhance CO₂ affinity through π-interactions, as observed in pyridine-appended MOFs. Adsorption kinetics can be studied using thermogravimetric analysis (TGA) under controlled CO₂ flow, while in-situ infrared (IR) spectroscopy tracks carbamate formation. Comparative studies with non-pyrimidyl analogs (e.g., N-ethylethylenediamine) are critical to isolate structural effects .

In coordination chemistry, how does this compound compare to N,N,N',N'-tetramethylethylenediamine (en) as a ligand for palladium complexes, and what catalytic applications are feasible?* Unlike en*, which forms rigid square-planar Pd complexes (e.g., (en*)Pd(NO₃)₂), the pyrimidylmethyl group introduces steric bulk and π-donor capability, potentially altering redox properties and catalytic activity . Catalytic applications in cross-coupling reactions (e.g., Suzuki-Miyaura) should assess ligand-to-metal ratios and solvent effects (e.g., DMF vs. acetonitrile). X-ray crystallography and cyclic voltammetry are essential for structural and electronic characterization. Preliminary studies suggest enhanced stability in aerobic conditions due to the pyrimidyl moiety’s electron-withdrawing effects .

Q. How can this compound be functionalized for bioconjugation, and what parameters optimize labeling efficiency in protein modification?

Primary amines can be derivatized with NHS esters or maleimide groups for targeting thiol residues in proteins. For instance, coupling with biotin-hydroxylamine (similar to N-(2-aminoethyl)biotinamide) enables affinity tagging . Critical parameters include pH (7.4–8.5 for amine reactivity), molar excess of the diamine (5–10x), and reaction time (2–4 hours at 4°C). Purification via size-exclusion chromatography ensures removal of unreacted reagents. Mass spectrometry (MALDI-TOF) validates labeling efficiency .

Data Contradictions and Resolution

- Synthesis Yield Discrepancies : Conflicting reports on alkylation yields (30–70%) may arise from solvent polarity or halide leaving-group efficiency. Systematic screening of solvents (e.g., DMSO vs. ethanol) and catalysts (e.g., KI) is advised .

- CO₂ Adsorption Capacity : Pyrimidyl-functionalized MOFs may underperform compared to hydroxylated analogs (e.g., N-(2-hydroxyethyl)ethylenediamine) due to reduced hydrogen bonding. Hybrid frameworks combining pyrimidyl and hydroxyl groups could resolve this .

Methodological Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.